molecular formula C7H12Cl2N2 B1663872 (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride CAS No. 214479-33-1

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride

Cat. No.: B1663872
CAS No.: 214479-33-1
M. Wt: 195.09 g/mol
InChI Key: IZIZKGZAEABSET-IEUZAGAGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: ONO-1714 can be synthesized through a series of chemical reactions. One common method involves the reaction of tetrahydropyridinone with chloroform and sodium hydroxide to produce a 2-azabicyclo[4.1.0]heptane derivative. This intermediate is then selectively monodechlorinated using triphenyltin hydride and azobisisobutyronitrile in refluxing benzene .

Industrial Production Methods: Industrial production of ONO-1714 typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: ONO-1714 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of ONO-1714 .

Scientific Research Applications

ONO-1714 has a wide range of scientific research applications, including:

Mechanism of Action

ONO-1714 exerts its effects by selectively inhibiting inducible nitric oxide synthase (NOS-2). This enzyme is responsible for the production of nitric oxide in response to inflammatory stimuli. By inhibiting NOS-2, ONO-1714 reduces the production of nitric oxide, thereby mitigating its effects on inflammation and tissue damage. The molecular targets and pathways involved include the nitric oxide signaling pathway and various inflammatory mediators .

Comparison with Similar Compounds

ONO-1714 is unique in its high selectivity and potency as an inducible nitric oxide synthase inhibitor. Similar compounds include:

    L-NIL: Another selective NOS-2 inhibitor with similar applications in reducing inflammation and tissue damage.

    Aminoguanidine: A less selective NOS inhibitor with broader effects on nitric oxide production.

Compared to these compounds, ONO-1714 offers a more targeted approach, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

214479-33-1

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride

InChI

InChI=1S/C7H11ClN2.ClH/c1-3-2-4(9)10-7-5(3)6(7)8;/h3,5-7H,2H2,1H3,(H2,9,10);1H/t3-,5-,6+,7-;/m0./s1

InChI Key

IZIZKGZAEABSET-IEUZAGAGSA-N

SMILES

CC1CC(=NC2C1C2Cl)N.Cl

Isomeric SMILES

C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N.Cl

Canonical SMILES

CC1CC(=NC2C1C2Cl)N.Cl

Appearance

Solid powder

Synonyms

ONO-1714 hydrochloride;  ONO-1714;  ONO 1714;  ONO1714.; (1S,5S,6R,7R)-7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride
Reactant of Route 2
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride
Reactant of Route 3
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride
Reactant of Route 4
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride
Reactant of Route 5
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride
Reactant of Route 6
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride

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